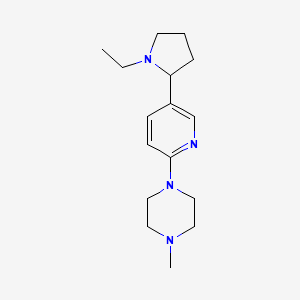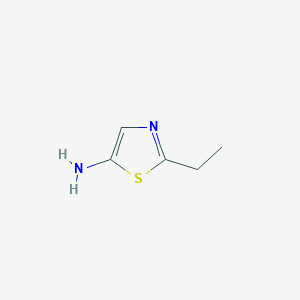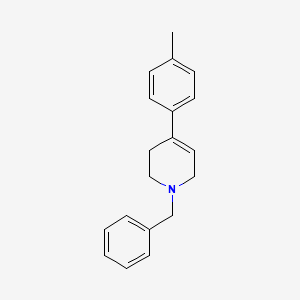
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both an imidazolidine ring and a bromothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the thiophene ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione typically involves the reaction of 4-bromothiophene-2-carboxylic acid with urea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the imidazolidine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for the reduction of the thiophene ring.
Major Products Formed
Substitution Products: Various substituted derivatives can be formed depending on the nucleophile used.
Oxidation Products: Oxidized thiophene derivatives, such as sulfoxides or sulfones, can be obtained.
Reduction Products: Reduced thiophene derivatives, such as dihydrothiophenes, can be formed.
Scientific Research Applications
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique electronic properties of the thiophene ring make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorothiophen-2-yl)imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
5-(4-Methylthiophen-2-yl)imidazolidine-2,4-dione: Similar structure but with a methyl group instead of bromine.
5-(4-Nitrothiophen-2-yl)imidazolidine-2,4-dione: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione imparts unique reactivity and electronic properties compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or methyl groups, which can influence the compound’s interactions with biological targets and its behavior in chemical reactions.
Properties
Molecular Formula |
C7H5BrN2O2S |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
5-(4-bromothiophen-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H5BrN2O2S/c8-3-1-4(13-2-3)5-6(11)10-7(12)9-5/h1-2,5H,(H2,9,10,11,12) |
InChI Key |
YMTJREZOYSGUDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)
![N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11812460.png)












